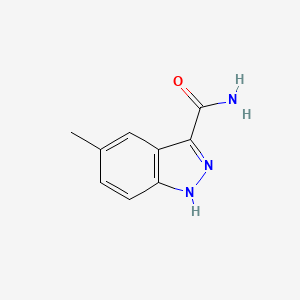![molecular formula C13H17NO4S B7637536 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid, also known as OTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid acts as a competitive inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It binds to the active site of these enzymes and prevents the breakdown of neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels can lead to improved cognitive function, mood, and overall brain health.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, memory, and learning in animal models. It also exhibits antidepressant and anxiolytic effects, leading to improved mood and reduced anxiety levels. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which can help protect the brain from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid is its high potency and selectivity towards its target enzymes. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid. One potential avenue is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various neurological disorders. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of even more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Méthodes De Synthèse
The synthesis of 3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid involves the reaction of thiophene-2-carboxylic acid with oxalyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-(oxolan-2-ylmethoxy)ethylamine to produce this compound.
Applications De Recherche Scientifique
3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid has been studied extensively for its potential use in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression.
Propriétés
IUPAC Name |
3-[oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-12(16)5-6-14(9-10-3-1-7-18-10)13(17)11-4-2-8-19-11/h2,4,8,10H,1,3,5-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICJPYENRUNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCC(=O)O)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)


![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)